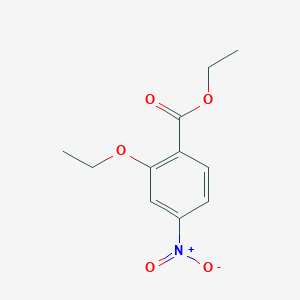

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester

Overview

Description

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester (2-ENBE) is an ester of benzoic acid and 2-ethoxy-4-nitro-phenol. It is used in a variety of industrial and scientific applications, including as a reagent for the synthesis of other compounds, as an antioxidant, and as a corrosion inhibitor. 2-ENBE is a colorless solid with a melting point of 120°C and a boiling point of 220°C. It is soluble in water and organic solvents such as ethanol and acetone.

Scientific Research Applications

Synthesis of Local Anesthetics

Ethyl 2-ethoxy-4-nitrobenzoate is a key intermediate in the synthesis of local anesthetics such as procaine and benzocaine . These anesthetics are widely used in medical procedures to numb a specific area of the body, preventing pain during surgical procedures and dental work.

Ultradispersed Natural Zeolite Catalysts

The compound has been used in research involving ultradispersed natural zeolite catalysts . These catalysts, when combined with ultrasound and microwave irradiation, have shown potential in improving the yield of ethyl 2-ethoxy-4-nitrobenzoate through esterification processes .

Multistep Organic Synthesis

In organic chemistry, ethyl 2-ethoxy-4-nitrobenzoate can be involved in multistep synthesis processes. It can act as a precursor or an intermediate in the synthesis of complex organic molecules, demonstrating its versatility in chemical transformations .

Continuous-Flow Synthesis

This compound is also relevant in the development of continuous-flow synthesis methods. Such methods aim to optimize reaction times and sequences, adding efficiency and technological advancement to the production processes .

Green Chemistry Applications

Lastly, the use of ultradispersed natural zeolite catalysts in the synthesis of ethyl 2-ethoxy-4-nitrobenzoate represents an application of green chemistry principles. It highlights the potential for more environmentally friendly chemical processes in industrial applications .

properties

IUPAC Name |

ethyl 2-ethoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10-7-8(12(14)15)5-6-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIPKNWALSUQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)